1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves the reaction of 1-[(4-Chlorophenyl)methyl]piperazine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-allergic and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for treating allergic conditions and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions. The compound may also interact with other molecular pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]piperazine: A precursor to the target compound, known for its anti-allergic properties.
4-(Cyclopropanesulfonyl)piperazine: Another related compound with potential medicinal applications
Uniqueness
1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is unique due to its combined structural features, which confer both anti-allergic and anti-inflammatory properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)20(18,19)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQHHZVBDEORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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